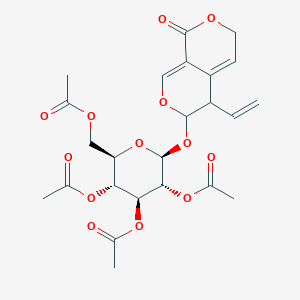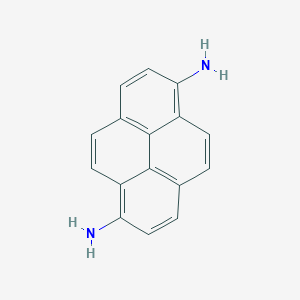
1,6-Diaminopyrene
Descripción general
Descripción
1,6-Diaminopyrene is a chemical compound with the molecular formula C16H12N2 and a molecular weight of 232.29 . It is used for research purposes and is an intermediate in the synthesis of 1,8-Dinitropyrene .
Synthesis Analysis
1,6-Diaminopyrene can be synthesized from 1,6-dinitropyrene . This synthesis process elicits a mutagenic response in a range of microorganisms in the absence of auxiliary metabolism (S9 mix). This activity is considered to be dependent upon nitroreductase enzymes endogenous to the marker organism producing electrophilic species from one or both of the nitro groups .Molecular Structure Analysis
The molecular structure of 1,6-Diaminopyrene consists of 16 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The InChI representation of its structure isInChI=1S/C16H12N2/c17-13-8-4-10-2-6-12-14 (18)7-3-9-1-5-11 (13)16 (10)15 (9)12/h1-8H,17-18H2 . Chemical Reactions Analysis
The absorption spectra of solid complexes of 1,6-diaminopyrene with quinones exhibiting high electrical conductivity show them to be mostly radical-ion salts . Schiff-condensation reactions carried out between 1,6-diaminopyrene and the tritopical 1,3,5 benzenetricarbaldehyde or 2,4,6-triformylphloroglucinol ligands give rise to the formation of two-dimensional imine-based covalent-organic frameworks .Physical And Chemical Properties Analysis
1,6-Diaminopyrene has a molecular weight of 232.28 g/mol . It has a topological polar surface area of 52 Ų . The exact mass of 1,6-Diaminopyrene is 232.100048391 g/mol .Aplicaciones Científicas De Investigación
Application in Energy Storage Devices
The Specific Scientific Field
The specific scientific field for this application is Materials Science , specifically in the area of energy storage devices such as supercapacitors .
2. A Comprehensive and Detailed Summary of the Application 1,6-Diaminopyrene has been used to modify reduced graphene oxide (rGO) to create a novel electrode material for supercapacitors . The modified rGO composites (DAPrGOs) showed distinctly better performance compared to pristine rGO .
3. A Detailed Description of the Methods of Application or Experimental Procedures The DAPrGOs were synthesized via a facile solvothermal reaction method . This involved the use of diaminopyrene (DAP) to modify the rGO .
4. A Thorough Summary of the Results or Outcomes Obtained The DAPrGO1 electrode showed significantly better performance (397.63 F g-1 vs. 80.29 F g-1 of pristine rGO at 0.5 A g-1) with small charge transfer resistance . When a symmetric device was fabricated using DAPrGO1 as the active material, it exhibited a high capacitance of 82.70 F g-1 at 0.5 A g-1 with an energy density of 25.84 W h kg-1 at a power density of 375 W kg-1 . The device also offered a high power density of 7500 W kg-1 (18.71 W h kg-1) at 10 A g-1 . Moreover, the device possessed good electrochemical stability up to 20,000 cycles .
Application in Organic Synthesis
The Specific Scientific Field
The specific scientific field for this application is Organic Synthesis .
2. A Comprehensive and Detailed Summary of the Application 1,6-Diaminopyrene, with its aromatic nature and amino groups, can facilitate interactions with other molecules, enabling its use as a building block in organic synthesis .
3. A Detailed Description of the Methods of Application or Experimental Procedures The exact methods of application or experimental procedures can vary greatly depending on the specific synthesis being performed. Generally, 1,6-Diaminopyrene would be used where an aromatic amine is required in the synthesis .
4. A Thorough Summary of the Results or Outcomes Obtained The outcomes obtained would also vary greatly depending on the specific synthesis being performed. However, the use of 1,6-Diaminopyrene in organic synthesis can lead to the production of a wide range of organic compounds .
Application in Biomedical Research
The Specific Scientific Field
The specific scientific field for this application is Biomedical Research .
2. A Comprehensive and Detailed Summary of the Application 1,6-Diaminopyrene can be used in biomedical research due to its ability to interact with other molecules. It can serve as a building block for functional materials, fluorescent probes, and DNA intercalators .
3. A Detailed Description of the Methods of Application or Experimental Procedures The methods of application or experimental procedures can vary greatly depending on the specific research being conducted. However, it generally involves the use of 1,6-Diaminopyrene in the synthesis of functional materials, fluorescent probes, or DNA intercalators .
4. A Thorough Summary of the Results or Outcomes Obtained The outcomes obtained would also vary greatly depending on the specific research being conducted. However, the use of 1,6-Diaminopyrene in biomedical research can lead to advancements in the understanding and treatment of various diseases .
Application in Environmental Science
The Specific Scientific Field
The specific scientific field for this application is Environmental Science .
2. A Comprehensive and Detailed Summary of the Application 1,6-Diaminopyrene has been used in studies related to environmental pollution, particularly in the context of mutagenicity . It has been synthesized from 1,6-dinitropyrene and found to elicit a mutagenic response in a range of microorganisms .
3. A Detailed Description of the Methods of Application or Experimental Procedures The methods of application or experimental procedures involve the synthesis of 1,6-diaminopyrene from 1,6-dinitropyrene and its evaluation in the presence of S9 mix .
4. A Thorough Summary of the Results or Outcomes Obtained The outcomes obtained show that 1,6-diaminopyrene elicits a potent mutagenic response in a range of microorganisms in the absence of auxiliary metabolism (S9 mix) .
Application in Chemical Engineering
The Specific Scientific Field
The specific scientific field for this application is Chemical Engineering .
2. A Comprehensive and Detailed Summary of the Application 1,6-Diaminopyrene has been used in the study of charge-transfer complex crystals . These crystals have been found to have unusual electrical properties .
3. A Detailed Description of the Methods of Application or Experimental Procedures The methods of application or experimental procedures involve the combination of 1,6-diaminopyrene and p-chloranil to give two kinds of 1:1 charge-transfer complex crystals from a benzene solution .
4. A Thorough Summary of the Results or Outcomes Obtained The outcomes obtained show that the 1,6-diaminopyrene-p-chloranil complex is dark blue when crystallized from chloroform and brown when crystallized from benzene . These two substances are distinctly different in X-ray diffraction, electronic spectrum, vibrational spectrum, and also electrical resistivity .
Safety And Hazards
1,6-Diaminopyrene is harmful if swallowed and causes skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
pyrene-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJJRQSAIMYXQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164203 | |
| Record name | 1,6-Diaminopyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Diaminopyrene | |
CAS RN |
14923-84-3 | |
| Record name | 1,6-Diaminopyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14923-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Diaminopyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014923843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Diaminopyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Diaminopyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




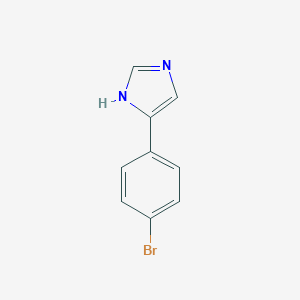
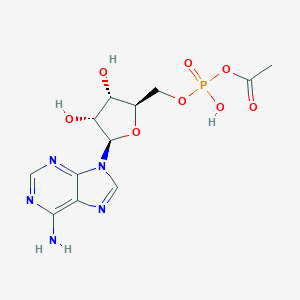
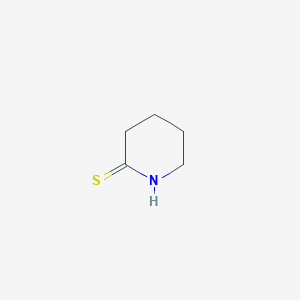
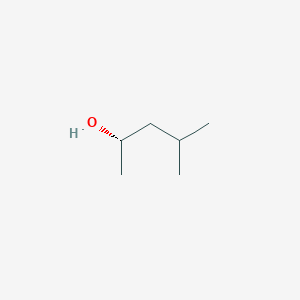
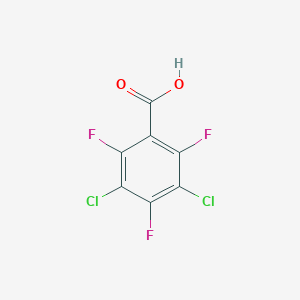
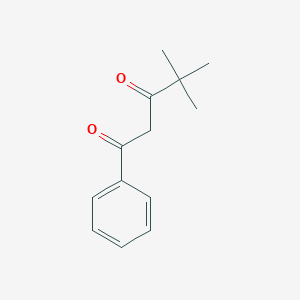
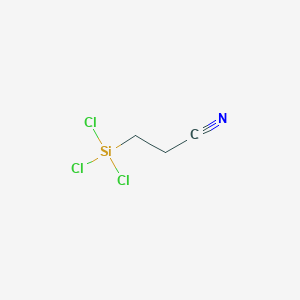
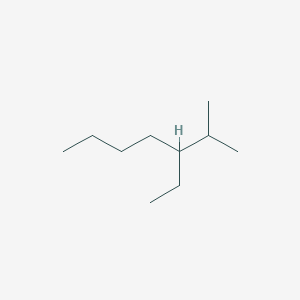
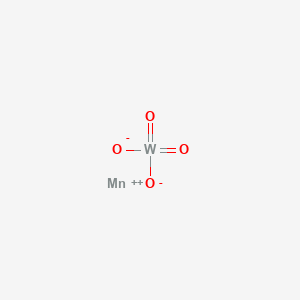
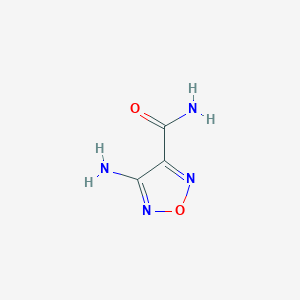
![Silane, trimethyl[(4-nitrophenyl)methoxy]-](/img/structure/B88465.png)
